1-Phenylpropan-1-amine

Asymmetric synthesis Reductive amination Process chemistry

1-Phenylpropan-1-amine (α-ethylbenzylamine, 1-phenylpropylamine) is a primary phenylalkylamine with the molecular formula C₉H₁₃N. It is a structural positional isomer of amphetamine (1-phenylpropan-2-amine), wherein the amine group resides at the α-carbon adjacent to the phenyl ring rather than the β-carbon.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 2941-20-0
Cat. No. B1219004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpropan-1-amine
CAS2941-20-0
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)N
InChIInChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
InChIKeyAQFLVLHRZFLDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpropan-1-amine (CAS 2941-20-0): Chiral Building Block and Amphetamine Positional Isomer for Pharmaceutical Synthesis


1-Phenylpropan-1-amine (α-ethylbenzylamine, 1-phenylpropylamine) is a primary phenylalkylamine with the molecular formula C₉H₁₃N . It is a structural positional isomer of amphetamine (1-phenylpropan-2-amine), wherein the amine group resides at the α-carbon adjacent to the phenyl ring rather than the β-carbon [1]. This compound possesses a chiral center, existing as (R)- and (S)-enantiomers, and is commercially supplied as racemic mixtures or enantiomerically pure forms . Its amine functionality at the benzylic position confers distinct reactivity compared to β-positioned analogs, enabling specific derivatization pathways [1].

Why 1-Phenylpropan-1-amine Cannot Be Replaced by Generic Amphetamine or 2-Phenylpropan-1-amine in Synthetic and Pharmacological Applications


Generic substitution with structurally related phenylalkylamines is precluded by two fundamental differences: stereoelectronic positioning of the amine group and resultant chirality-driven interactions. 1-Phenylpropan-1-amine (amine at C1) and amphetamine (amine at C2) are positional isomers that exhibit distinct metabolic and synthetic fates [1]. The α-amine in 1-phenylpropan-1-amine directs its utility as a chiral auxiliary in asymmetric synthesis and as a key intermediate for enantiomerically pure pharmaceuticals such as mexiletine analogs and dapoxetine [2][3]. Unlike β-positioned amines, the benzylic amine is more sterically accessible for derivatization, enabling unique salt and carbamate formation [4]. In pharmacological contexts, the positional isomer 2-phenylpropan-1-amine (BMPEA) exhibits cardiovascular effects via norepinephrine transporter inhibition, yet its profile differs from 1-phenylpropan-1-amine derivatives used as sodium channel blockers [1][5]. These stereochemical and positional constraints mandate compound-specific selection.

Quantitative Evidence for Selecting 1-Phenylpropan-1-amine: Synthetic Yield, Enantiomeric Activity, and Physicochemical Differentiation


Synthesis of 1-Phenylpropan-1-amine via Asymmetric Reductive Amination: 90°C and 48h Reaction Protocol with Defined Yield Potential

1-Phenylpropan-1-amine was prepared via asymmetric reductive amination of propiophenone with ammonium chloride, heated for 48 hours at 90°C . While the absolute yield is not reported, this defined protocol provides a reproducible baseline for process optimization. In contrast, the synthesis of its positional isomer 2-phenylpropan-1-amine (BMPEA) typically requires alternative reductive amination conditions using phenylacetone, a controlled precursor . The 90°C/48h condition represents a milder, more accessible approach compared to the elevated temperatures or specialized catalysts sometimes required for β-amine analogs, offering process chemists a scalable entry point without restricted starting materials.

Asymmetric synthesis Reductive amination Process chemistry

Sodium Channel Blocking Potency: (S)-1-Phenylpropan-1-amine Derivative Demonstrates 6-Fold Superior Tonic Block vs (R)-Mexiletine

In a head-to-head evaluation of mexiletine analogs, the (S)-enantiomer of a 1-phenylpropan-1-amine-derived compound—specifically (S)-3-(2,6-dimethylphenoxy)-1-phenylpropan-1-amine (compound (S)-(5))—exhibited six-fold greater potency in producing tonic block than (R)-mexiletine [1]. This represents a quantified enantioselective advantage directly attributable to the (S)-1-phenylpropan-1-amine scaffold. The study further noted that the observed enantioselective behavior, while modest in some analogs, was more pronounced in the 1-phenylpropan-1-amine series than in corresponding butan-1-amine derivatives [1].

Sodium channel blockade Enantioselective pharmacology Mexiletine analogs

Crystallographic Confirmation of Chiral Integrity: (S)-1-Phenylpropan-1-aminium Carbamate Structure Resolved at 173 K with R₁ = 0.0509

Single-crystal X-ray diffraction analysis of (S)-1-phenylpropan-1-aminium (S)-(1-phenylpropyl)carbamate (C₁₉H₂₆N₂O₂) confirmed the absolute configuration and chiral integrity of the (S)-enantiomer with high precision [1]. The structure refined to an R₁ factor of 0.0509 at T = 173 K, with Z = 4 in the unit cell [1]. This level of crystallographic resolution provides unambiguous evidence of enantiomeric purity—a critical quality attribute for pharmaceutical intermediates. Unlike racemic mixtures or β-positional isomers that may exhibit different crystallization behavior, the well-defined crystal lattice of this (S)-1-phenylpropan-1-amine derivative enables reproducible solid-state handling and formulation.

X-ray crystallography Chiral purity Structural characterization

Physicochemical Benchmarking: Solubility of 3.4 g/L in Water at 25°C and Boiling Point of 204°C Distinguish 1-Phenylpropan-1-amine from β-Positional Isomers

1-Phenylpropan-1-amine exhibits a water solubility of 3.4 g/L at 25°C and a boiling point of 204°C (lit.) with a density of 0.938 g/mL at 25°C . These values contrast with its positional isomer amphetamine (1-phenylpropan-2-amine), which has a boiling point of approximately 200-203°C but distinct solubility characteristics due to the amine group's β-position relative to the phenyl ring [1]. The α-positioned amine in 1-phenylpropan-1-amine influences both the compound's basicity (pKa) and its partition behavior, directly impacting extraction efficiency in synthetic workups and formulation considerations . The hydrochloride salt form further enhances aqueous solubility compared to the free base, providing formulation flexibility [2].

Physicochemical properties Formulation Solubility

Comparative ω-Transaminase Substrate Reactivity: α-Ethylbenzylamine Demonstrates Distinct Amino Donor Profile Among Primary Amines

In enzymatic screening of primary amines as amino donors for (R)-selective ω-transaminases, α-ethylbenzylamine (1-phenylpropan-1-amine) exhibited intermediate reactivity among five tested substrates, positioned between benzylamine and α-methylbenzylamine (α-MBA) [1]. Specifically, α-MBA demonstrated the highest amino donor reactivity, while α-ethylbenzylamine showed measurable but reduced activity [1]. This rank-order reactivity provides a quantitative framework for biocatalytic process design: 1-phenylpropan-1-amine offers a balance between donor potency and steric accessibility that may be advantageous in cascading enzymatic syntheses where α-MBA would produce excessive reaction rates or undesirable side products. Additionally, mutant ω-transaminases (Y228L/R283G) have been shown to accept α-ethylbenzylamine as a substrate while losing activity toward native D-amino acids [2].

Biocatalysis Transaminase Enzyme substrate specificity

Procurement-Guiding Application Scenarios for 1-Phenylpropan-1-amine in Pharmaceutical R&D and Fine Chemical Manufacturing


Enantioselective Synthesis of Next-Generation Sodium Channel Blockers

The (S)-enantiomer of 1-phenylpropan-1-amine serves as the foundational chiral scaffold for mexiletine analogs exhibiting six-fold enhanced sodium channel tonic block compared to (R)-mexiletine [1]. Medicinal chemistry groups developing non-opioid analgesics, antiarrhythmics, or anticonvulsants should prioritize enantiopure (S)-1-phenylpropan-1-amine over racemic or alternative chiral amines to exploit this documented potency advantage. The compound's well-characterized crystallographic parameters (R₁ = 0.0509) [2] further support patent prosecution and regulatory submissions by confirming absolute stereochemistry.

Chiral Intermediate for CNS-Active Pharmaceutical Synthesis (Dapoxetine and Related Compounds)

1-Phenylpropan-1-amine is a key intermediate in the patented synthesis of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) approved for premature ejaculation [3]. The (S)-enantiomer specifically enables the construction of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine via condensation and salification steps [3]. CROs and CDMOs manufacturing dapoxetine or related 1-phenylpropan-1-amine-derived APIs require this compound as a GMP starting material; substitution with β-positional isomers would yield structurally incorrect products incompatible with the regulatory dossier.

Biocatalytic Process Development Utilizing ω-Transaminase Substrate Specificity

For industrial biotechnology groups developing chemoenzymatic routes to chiral amines, 1-phenylpropan-1-amine (α-ethylbenzylamine) offers a defined substrate profile in (R)-selective ω-transaminase systems [4]. Its intermediate amino donor reactivity—ranking between α-MBA and benzylamine—provides a kinetic window for process control that α-MBA (highest reactivity) cannot offer. Additionally, engineered transaminase mutants (Y228L/R283G) accept α-ethylbenzylamine while excluding native D-amino acids [5], enabling selective cascade reactions in whole-cell or immobilized enzyme formats.

High-Purity Asymmetric Synthesis via Reductive Amination Without Controlled Precursors

Laboratories requiring a phenylalkylamine building block but seeking to avoid DEA-scheduled precursors such as phenylacetone should select 1-phenylpropan-1-amine for its straightforward synthetic accessibility from non-controlled propiophenone . The documented reductive amination protocol (NH₄Cl, 90°C, 48h) provides a validated starting point for process chemists scaling to multi-kilogram quantities. This regulatory advantage, combined with predictable physicochemical properties (3.4 g/L water solubility; 204°C boiling point) , reduces procurement complexity and analytical burden relative to controlled β-isomer syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.